6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline mechanism of action
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline represents a significant scaffold in contemporary medicinal chemistry. As a fluorinated tetrahydroquinoxaline derivative, it serves as a foundational structure for the development of targeted therapeutic agents. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of its core mechanism of action. While direct and extensive research on this specific molecule is emerging, a robust body of evidence points towards its role and the role of its close analogs as modulators of key cellular signaling pathways. This guide will delve into its established activities, with a primary focus on the inhibition of the Exchange Protein directly Activated by cAMP (Epac), and will also explore its potential as an antibacterial and anticancer agent. The causality behind experimental designs and the validation of protocols will be explained to provide a comprehensive understanding for researchers in the field.
Introduction: The Tetrahydroquinoxaline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoxaline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its three-dimensional structure which allows for the presentation of substituents in defined vectors, enabling specific interactions with a variety of biological targets. The introduction of a fluorine atom at the 6-position, as seen in 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Fluorine's high electronegativity can lead to stronger hydrogen bonding capabilities, which can significantly influence a compound's potency and selectivity.[3] The methylation at the 1-position further modifies its physicochemical properties. This compound has garnered interest for its diverse biological activities, positioning it as a valuable precursor for the development of novel therapeutics.[3]
Core Mechanism of Action: Inhibition of Epac Signaling
The most substantiated mechanism of action for compounds based on the 6-fluoro-tetrahydroquinoxaline scaffold is the inhibition of the Exchange Protein directly Activated by cAMP (Epac).[3] Epac proteins (Epac1 and Epac2) are crucial guanine nucleotide exchange factors (GEFs) that are directly activated by the second messenger, cyclic AMP (cAMP).[1] Upon activation, Epac proteins catalyze the exchange of GDP for GTP on Ras-like small G-proteins, primarily Rap1 and Rap2, thereby initiating a cascade of downstream signaling events involved in cell adhesion, proliferation, and differentiation.
While direct studies on 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline are limited, extensive research on its close analog, CE3F4 (6-fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline), has elucidated a clear mechanism of Epac1 inhibition.[4][5][6] Given the shared core structure, it is highly probable that 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline acts via a similar mechanism.
The Epac Signaling Pathway
The following diagram illustrates the canonical Epac signaling pathway and the proposed point of intervention by 6-fluoro-tetrahydroquinoxaline-based inhibitors.
Caption: Proposed mechanism of Epac1 inhibition.
Molecular Interactions and Structure-Activity Relationship (SAR)
Structure-activity relationship studies on tetrahydroquinoline analogs have provided valuable insights into the features necessary for potent Epac1 inhibition.[5] These studies reveal that:
-
N-formylation: The presence of a formyl group on the nitrogen at position 1 is crucial for high inhibitory activity.
-
Fluorination: A fluorine atom at the 6-position enhances the compound's potency.
-
Bromination: Dibromo substitution at the 5 and 7 positions, as seen in the highly potent analog CE3F4, significantly increases inhibitory action.[5]
-
Stereochemistry: The (R)-enantiomer of these inhibitors has been shown to be a more potent cAMP antagonist than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal binding to Epac1.[4]
These findings suggest that 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, while likely possessing some inhibitory activity, serves as a foundational scaffold that can be further functionalized to create highly potent and selective Epac inhibitors.
Potential Therapeutic Applications
Antibacterial Activity
Derivatives of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline have demonstrated promising antibacterial properties.[3] The general mechanism for quinolone-class antibacterials involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[7]
The fluorinated quinoxaline core is a key pharmacophore in many established antibacterial agents. The fluorine atom at the C6 position is known to enhance the potency against both Gram-negative and Gram-positive bacteria.[7][8]
Quantitative Data on Antibacterial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 12.5 - 50 µg/mL |
| Escherichia coli | 12.5 - 50 µg/mL |
Data sourced from BenchChem, further primary literature validation is recommended.[3]
Anticancer Potential
The quinoxaline and tetrahydroquinoxaline scaffolds are present in numerous compounds with demonstrated anticancer activity.[2][3] The proposed mechanisms are diverse and target-dependent, including:
-
Kinase Inhibition: Certain quinoxaline derivatives have been patented as B-RAF kinase inhibitors, a key target in melanoma and other cancers.[9]
-
DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into DNA, disrupting replication and transcription in cancer cells.[2]
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): Some quinoxaline 1,4-dioxide derivatives have been shown to suppress HIF-1α, a key transcription factor in tumor survival and angiogenesis.
While the direct anticancer mechanism of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has not been elucidated, its derivatives are being actively investigated for their potential as oncological therapeutics.[3]
Experimental Protocols
The following provides a generalized, step-by-step methodology for assessing the Epac1 inhibitory activity of a test compound like 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, based on established protocols for related analogs.[5]
In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of a compound to inhibit the cAMP-stimulated GEF activity of Epac1 on its substrate, Rap1.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline) in DMSO.
-
Purify recombinant human Epac1 and Rap1 proteins.
-
Prepare a fluorescently labeled, non-hydrolyzable GDP analog (e.g., BODIPY-FL-GDP).
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
-
Assay Procedure:
-
In a 96-well plate, add Rap1 protein pre-loaded with BODIPY-FL-GDP.
-
Add the test compound at various concentrations.
-
Initiate the exchange reaction by adding a mixture of Epac1, cAMP, and a molar excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as BODIPY-FL-GDP is displaced by GTP. The rate of fluorescence decrease is proportional to the GEF activity of Epac1.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Plot the reaction rates against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the Epac1 activity by 50%).
-
Workflow Diagram:
Caption: Workflow for in vitro Epac1 GEF activity assay.
Conclusion and Future Directions
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a valuable chemical entity with a promising profile for drug discovery. The primary evidence points to the utility of its core structure in the design of Epac inhibitors. The demonstrated antibacterial and potential anticancer activities of its derivatives further underscore its importance as a privileged scaffold.
Future research should focus on:
-
Direct Mechanistic Studies: Elucidating the specific molecular targets and mechanisms of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline itself, particularly in the context of Epac inhibition.
-
SAR Expansion: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity for specific targets.
-
In Vivo Validation: Progressing lead compounds into preclinical in vivo models to assess their efficacy and pharmacokinetic properties for various disease indications.
This technical guide provides a foundational understanding of the mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline based on current scientific knowledge. It is intended to serve as a resource for researchers and scientists working to translate the potential of this and related compounds into novel therapeutic interventions.
References
-
Le, T. L., et al. (2019). The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology . Cells, 8(12), 1543. [Link]
-
Courilleau, D., et al. (2013). The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) . Biochemical Journal, 455(3), 329–338. [Link]
-
Tsalkova, T., et al. (2013). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors . ACS Medicinal Chemistry Letters, 4(6), 537–542. [Link]
-
Rehmann, H. (2013). Epac-Inhibitors: Facts and Artefacts . Scientific Reports, 3, 3032. [Link]
- US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors.
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors . Cancer Research, 45(11 Pt 1), 5563–5568. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). The mechanism of action of antibacterial (fluoro)quinolones . ResearchGate. [Link]
-
United States Patent (19) . Googleapis.com. [Link]
-
WO 2012/069948 A1 . Common Organic Chemistry. [Link]
-
Bagryanskaya, I. Y., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one . MDPI. [Link]
-
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline . PubChem. [Link]
-
Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors . RSC Advances, 13(45), 31693–31706. [Link]
-
Jacob, S. E., et al. (2015). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines . Bioorganic & Medicinal Chemistry Letters, 25(22), 5240–5244. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance . Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
-
Wang, Z., et al. (2013). Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors . MedChemComm, 4(3), 599-604. [Link]
-
Bai, F., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli . PLoS ONE, 10(8), e0136450. [Link]
-
Acar, Ç., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition . Turkish Journal of Chemistry. [Link]
-
Kaczor, A. A., et al. (2023). Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety . European Journal of Medicinal Chemistry, 250, 115201. [Link]
Sources
- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]
- 4. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac-Inhibitors: Facts and Artefacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
